molecular formula C20H16N6O5 B2909501 4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891114-12-8

4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2909501
CAS No.: 891114-12-8
M. Wt: 420.385
InChI Key: SISIBDMSSWAWHN-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with dimethoxy and nitro groups, linked via an amide bond to a phenyl ring bearing a [1,2,4]triazolo[4,3-b]pyridazin moiety. However, specific data on its synthesis, biological activity, or industrial use remain undocumented in the provided evidence.

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O5/c1-30-17-9-14(16(26(28)29)10-18(17)31-2)20(27)22-13-5-3-4-12(8-13)15-6-7-19-23-21-11-25(19)24-15/h3-11H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISIBDMSSWAWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones to form the triazolo[4,3-b]pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve product purity . Additionally, the use of continuous flow reactors can enhance scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy groups can produce a variety of functionalized derivatives .

Scientific Research Applications

4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of bacterial enzymes, thereby exerting its antibacterial effects . Additionally, it can interact with cellular signaling pathways to reduce inflammation or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Chemistry

The compound shares structural motifs with derivatives reported in Heterocycles (2003), such as E-4b and E-4d :

Compound Name & Structure Key Substituents Melting Point (°C) Notes
E-4b : (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid Triazolo-pyridazin, pyrazole, propenoic acid 253–255 High thermal stability
E-4d : (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid Chloropyridazin, pyrazole, propenoic acid 187–189 Lower melting point vs. E-4b
Target Compound : 4,5-Dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide Nitro, dimethoxy, benzamide, triazolo-pyridazin Not reported Hypothesized reduced solubility due to nitro group
Key Observations:

Triazolo-Pyridazin Motif: Both the target compound and E-4b share the [1,2,4]triazolo[4,3-b]pyridazin group, which is associated with π-π stacking interactions in biological targets. However, the target compound lacks the pyrazole and propenoic acid substituents of E-4b, which likely influence binding affinity and solubility .

Dimethoxy groups could improve lipophilicity relative to E-4d’s chloro substituent, though this remains speculative without experimental data.

Thermal Stability : E-4b’s higher melting point (253–255°C) versus E-4d (187–189°C) suggests that the triazolo-pyridazin moiety contributes to thermal stability more significantly than chloropyridazin . The target compound’s melting point is unreported but may vary due to its nitro and methoxy substituents.

Biological Activity

The compound 4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18_{18}H19_{19}N5_{5}O4_{4}
  • Molecular Weight : 373.37 g/mol
  • IUPAC Name : this compound

This compound features a benzamide core with various substituents that are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance:

  • A study evaluating similar benzamide derivatives demonstrated potent inhibition of various cancer cell lines, including MCF7 and A549. The IC50_{50} values for these compounds ranged from 3.79 µM to 42.30 µM, indicating their effectiveness against tumor proliferation .
CompoundCell LineIC50_{50} (µM)
Compound IMCF73.79
Compound IIA54926

The mechanism by which This compound exerts its effects may involve the following pathways:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit RET kinase activity, which is crucial in cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Case Studies

  • Case Study on RET Kinase Inhibition :
    • A derivative closely related to our compound was tested for its ability to inhibit RET kinase. Results indicated a significant reduction in cell viability in RET-dependent cancers .
  • Cytotoxicity Assessment :
    • In vitro studies revealed that the compound displayed cytotoxic effects against human cancer cell lines with varying IC50_{50} values depending on the specific cell line tested .

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